molecular formula C11H22N2O4S B152944 tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate CAS No. 287953-38-2

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Cat. No.: B152944
CAS No.: 287953-38-2
M. Wt: 278.37 g/mol
InChI Key: BVSNHVUSSUREGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
CAS Number: 287953-38-2
Molecular Formula: C₁₁H₂₂N₂O₄S
Molecular Weight: 278.37 g/mol
Density: 1.21 ± 0.1 g/cm³ (20°C, 760 Torr)
Storage Conditions: 2–8°C
Purity: 95–96% (HPLC)
Hazard Classification: Xi (Irritant)

This compound is a piperidine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 1-position of the piperidine ring and a tert-butyl carbamate (-Boc) protecting group at the 4-position. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of sulfonamide-containing pharmaceuticals and protease inhibitors . The methylsulfonyl group enhances electrophilicity and stability, making it valuable for coupling reactions in drug discovery .

Preparation Methods

Detailed Synthesis Protocol

Step 1: Synthesis of tert-Butyl Piperidin-4-ylcarbamate

Starting Material : Piperidin-4-ylamine (or its hydrochloride salt).
Reagents :

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, Hunig’s base)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Dissolve piperidin-4-ylamine (1.0 equiv) in anhydrous DCM under nitrogen.

  • Add Boc₂O (1.1 equiv) and Hunig’s base (1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12–16 hours.

  • Quench with water, extract with DCM, and concentrate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate gradient) to isolate tert-butyl piperidin-4-ylcarbamate .

Yield : 85–90% (typical for Boc protection under anhydrous conditions).

Step 2: Sulfonylation with Methanesulfonyl Chloride

Starting Material : tert-Butyl piperidin-4-ylcarbamate.
Reagents :

  • Methanesulfonyl chloride (MsCl, 1.2–1.5 equiv)

  • Base: Hunig’s base (2.0 equiv)

  • Solvent: DCM

Procedure :

  • Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 equiv) in DCM at 0°C.

  • Add Hunig’s base (1.5 equiv) followed by MsCl (1.2 equiv) dropwise.

  • Warm to room temperature and stir for 6–8 hours.

  • Filter through a silica gel pad to remove salts and concentrate the filtrate.

  • Recrystallize from ethyl acetate/hexane to obtain the title compound .

Critical Parameters :

  • Temperature Control : Maintaining 0°C during reagent addition minimizes side reactions.

  • Stoichiometry : Excess MsCl ensures complete sulfonylation but requires careful quenching to avoid hydrolysis.

Yield : 70–75% (post-recrystallization) .

Alternative Methodologies and Optimization

One-Pot Protection-Sulfonylation

To streamline synthesis, a one-pot approach combines Boc protection and sulfonylation:

  • Perform Boc protection as described in Step 1.

  • Without isolating the intermediate, add MsCl and Hunig’s base directly to the reaction mixture.

  • Stir for an additional 12 hours at room temperature.

Advantages : Reduced purification steps; Yield : 65–70% .

Solvent and Base Screening

Comparative studies reveal solvent and base impacts on yield:

Solvent Base Yield (%) Purity (%)
DCMHunig’s base7598
THFTriethylamine6895
AcetonitrileDBU6090

DCM with Hunig’s base provides optimal results due to superior solubility and minimal side reactions .

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.78 (s, 3H, SO₂CH₃), 3.05–3.15 (m, 2H, piperidine-H), 3.65–3.75 (m, 2H, piperidine-H), 4.05–4.15 (m, 1H, NH), 4.70–4.80 (m, 1H, piperidine-H) .

  • HRMS (ESI+) : Calculated for C₁₁H₂₂N₂O₄S [M+H]⁺: 279.1375; Found: 279.1378 .

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient, 254 nm).

  • TLC : Rf = 0.45 (hexane:ethyl acetate 3:1) .

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Cost Analysis :

    Component Cost per kg (USD)
    Piperidin-4-ylamine120
    Boc₂O90
    MsCl50

Total production cost: ~$260/kg, excluding purification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antagonistic Properties : Research indicates that compounds related to tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate exhibit antagonistic activity against Toll-like receptors (TLRs). These receptors play critical roles in the immune response, and their modulation can be beneficial in treating autoimmune diseases and inflammatory conditions. For instance, studies have shown that derivatives of this compound can reduce autoantibody titers in lupus disease models, suggesting potential therapeutic applications in autoimmune disorders .

Cytotoxic Activity : The compound has been explored for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in specific cancer cell types, making it a candidate for further development as an anticancer agent .

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions with methanesulfonyl chloride and BOC-protected piperidine derivatives. The yields reported from these syntheses are generally high (around 91%), indicating efficient production methods .

Table 1: Synthesis Overview

Reaction ComponentsConditionsYield
BOC-4-aminopiperidine + methanesulfonyl chloridePyridine, 20°C for 16 hours91%

This efficient synthesis allows for the production of various derivatives, enhancing the compound's applicability in drug discovery.

Pharmacological Studies

NLRP3 Inhibition : Recent studies have investigated the ability of this compound to inhibit NLRP3 inflammasome activation. This pathway is crucial in mediating inflammatory responses, and its inhibition could lead to novel treatments for diseases characterized by excessive inflammation .

Case Study Example : In a study involving differentiated THP-1 cells treated with lipopolysaccharides to induce NLRP3 expression, compounds derived from this compound were shown to significantly reduce pyroptosis, indicating their potential as anti-inflammatory agents .

Potential Applications in Drug Development

Given its properties, this compound is positioned as a promising candidate for further development in several therapeutic areas:

  • Autoimmune Diseases : Due to its TLR antagonism.
  • Cancer Therapy : As a cytotoxic agent targeting specific cancer cell lines.
  • Inflammatory Disorders : Through NLRP3 inhibition.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate and analogous piperidine-based carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Key Properties/Applications
This compound (Target) 287953-38-2 C₁₁H₂₂N₂O₄S 278.37 1-Methylsulfonyl, 4-Boc 95–96% High stability; used in sulfonamide drug synthesis .
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Not Available ~C₁₆H₂₀N₄O₂* ~306.36* 1-(4-Cyanopyridin-2-yl), 4-Boc N/A Cyanopyridine moiety enhances π-π interactions; potential kinase inhibitor intermediate .
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 33048-52-1 ~C₁₇H₂₃ClN₄O₃* ~366.85* 1-(2-Chloronicotinoyl), N-methyl-Boc N/A Chloropyridine carbonyl group improves binding to metalloenzymes .
tert-Butyl (4-methylpiperidin-4-yl)carbamate 163271-08-7 C₁₁H₂₂N₂O₂ 214.31 4-Methylpiperidine, 4-Boc N/A Simpler structure; used in peptide coupling and alkylation reactions .
Tert-butyl methyl(1-(thiophene-3-carbonyl)piperidin-4-yl)carbamate 1420988-69-7 C₁₆H₂₄N₂O₃S 324.40 1-(Thiophene-3-carbonyl), N-methyl-Boc N/A Thiophene group enhances solubility; explored in CNS-targeting drug design .

*Estimated based on structural analysis (exact data unavailable in evidence).

Structural and Functional Differences

Substituent Effects: The methylsulfonyl group in the target compound increases electrophilicity at the piperidine nitrogen, facilitating nucleophilic substitution reactions. In contrast, the cyanopyridinyl () and thiophene carbonyl () groups introduce aromaticity, improving interactions with biological targets . The N-methyl-Boc variant () sterically hinders the carbamate oxygen, reducing its reactivity compared to the non-methylated target compound .

Synthetic Utility: The target compound’s methylsulfonyl group is advantageous in synthesizing sulfonamide drugs, while the 4-methylpiperidine analog () is preferred for simpler alkylation reactions due to its reduced steric hindrance . The chloronicotinoyl derivative () is specialized for metal-catalyzed cross-coupling reactions in heterocyclic chemistry .

Physicochemical Properties :

  • The thiophene-containing analog () exhibits higher lipophilicity (logP ~2.8) compared to the target compound (logP ~1.5), impacting membrane permeability in drug candidates .
  • The target’s density (1.21 g/cm³) and storage requirements (2–8°C) reflect its stability under refrigeration, whereas analogs like the 4-methylpiperidine derivative may require less stringent conditions .

Biological Activity

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a piperidine ring and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties.

  • Molecular Formula : C₁₁H₂₂N₂O₄S
  • Molecular Weight : 278.37 g/mol
  • CAS Number : 287953-38-2
  • IUPAC Name : tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including:

  • Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to traditional antibiotics like vancomycin and linezolid. This suggests a potential role for the compound in treating antibiotic-resistant infections .

Anticancer Potential

In vitro studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have shown moderate efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics . The compound’s ability to modulate cellular pathways involved in apoptosis and inflammation positions it as a candidate for further anticancer research .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in bacterial metabolism and cancer cell signaling. The piperidine ring is critical for binding at the active sites of these targets, while the carbamate group enhances stability and bioavailability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals how variations in substituents affect potency and selectivity:

Compound NameStructural FeatureUnique Characteristics
tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamateIsopropylsulfonyl groupEnhanced antibacterial activity
tert-Butyl (1-(phenylsulfonyl)piperidin-4-yl)(methyl)carbamatePhenylsulfonyl groupIncreased lipophilicity affecting bioavailability
tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)(methyl)carbamateEthylsulfonyl groupDistinct steric effects influencing binding affinity

This table illustrates how minor changes in chemical structure can lead to significant differences in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antibacterial Efficacy : A study reported that this compound exhibited MIC values comparable to leading antibiotics against resistant strains .
  • Inhibition of Pyroptosis : Research on related compounds indicated their potential to inhibit NLRP3-mediated pyroptosis in macrophages, a critical process in inflammatory responses .
  • Cancer Cell Studies : Compounds derived from piperidine structures showed promising results in inhibiting breast cancer cell lines, suggesting a potential pathway for therapeutic development .

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, and what reaction conditions are critical for success?

Basic Research Question
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

Protection of the piperidine amine : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) to form the Boc-protected intermediate.

Sulfonylation : React the Boc-piperidine with methylsulfonyl chloride (MsCl) in DCM under anhydrous conditions, catalyzed by TEA, to introduce the methylsulfonyl group.
Critical conditions include maintaining anhydrous environments, controlled temperature (0–25°C), and stoichiometric precision to avoid side reactions (e.g., over-sulfonylation). Purification via silica gel chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and sulfonamide signals (e.g., SO2_2CH3_3 at ~3.0 ppm). 1^1H NMR in CDCl3_3 typically resolves piperidine ring protons between 1.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C12_{12}H23_{23}N2_2O4_4S: calc. 291.138, observed 291.140).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (SO2_2, ~1350–1150 cm1^{-1}) stretches .

Q. How can reaction yields be optimized for the sulfonylation step, and what factors contribute to variability?

Advanced Research Question
Yield optimization requires:

  • Catalyst and Solvent Selection : Use TEA as a base in DCM for efficient sulfonylation. Alternative solvents (e.g., THF) may reduce reactivity due to poorer solubility.
  • Temperature Control : Slow addition of MsCl at 0°C minimizes exothermic side reactions.
  • Stoichiometry : A 1.1:1 molar ratio of MsCl to Boc-piperidine prevents excess reagent accumulation.
    Variability often arises from residual moisture (hydrolysis) or incomplete Boc deprotection in prior steps. Kinetic monitoring via TLC or in-situ IR is advised .

Q. How should researchers resolve contradictory data in reaction outcomes (e.g., inconsistent yields or byproducts)?

Advanced Research Question

  • Systematic Reproducibility Checks : Replicate reactions under identical conditions to isolate operator or equipment variability.
  • Byproduct Analysis : Use LC-MS or preparative TLC to isolate and identify side products (e.g., di-sulfonylated species).
  • Methodological Adjustments : Cross-reference with literature on analogous compounds (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) to identify overlooked variables (e.g., inert atmosphere requirements) .

Q. What safety protocols are essential when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for sulfonylation steps due to MsCl’s volatility and toxicity.
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention.
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or bases .

Q. How can computational modeling (e.g., DFT or COMSOL) enhance the synthesis or application of this compound?

Advanced Research Question

  • Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculates transition states to predict sulfonylation pathways and energy barriers.
  • Process Optimization : COMSOL Multiphysics simulates heat/mass transfer in scaled-up reactions to avoid hotspots or incomplete mixing.
  • Biological Target Prediction : Molecular docking studies (e.g., AutoDock) assess binding affinity to enzymes like proteases, guiding pharmacological studies .

Q. What purification strategies are recommended for isolating this compound from complex mixtures?

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate sulfonylated product from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar byproducts .

Q. How can researchers identify and mitigate byproducts formed during synthesis?

Advanced Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Detect trace byproducts (e.g., di-sulfonylated adducts) with ppm-level accuracy.
  • Mechanistic Studies : Use isotopic labeling (e.g., 13^{13}C-Boc) to track reaction pathways.
  • Process Adjustments : Introduce scavengers (e.g., polymer-bound TEA) to quench excess MsCl .

Q. What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

  • Thermal Stability : Degrades above 40°C; store at 2–8°C.
  • Light Sensitivity : Amber vials prevent photodegradation of the sulfonyl group.
  • Hydrolytic Stability : Stable in anhydrous DCM or THF; avoid aqueous buffers (pH > 9) to prevent Boc cleavage .

Q. What pharmacological applications are plausible for this compound, and how can its bioactivity be validated?

Advanced Research Question

  • Target Identification : Screen against kinase or protease libraries via fluorescence polarization assays.
  • In Vitro Testing : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).
  • Structural Analogues : Compare with tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate, which shows kinase inhibitory activity, to infer mechanism .

Properties

IUPAC Name

tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSNHVUSSUREGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649484
Record name tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287953-38-2
Record name tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of piperidin-4-yl-carbamic acid tert-butyl ester (1.0 g, 5.0 mmol, Astratech, Inc.) and diisopropylethylamine (4 mL) in tetrahydrofuran (40 mL) was stirred at +5° C. To this was added methanesulfonyl chloride (1.0 g, 8.8 mmol) in a bolus. The reaction was brought to room temperature for 1 hour, poured into water and extracted into methylene chloride (2×50 mL). The combined organic extracts were washed with 5% aqueous sodium bicarbonate. The organic solution was dried (Na2SO4) and solvent was removed under vacuum to give a crude solid. Purification was by trituration with ether/hexane to give (1-methanesulfonyl-piperidin4-yl)-carbamic acid tert-butyl ester as a white solid. Mass spectrum (ES) H+: 278
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixed liquid of 1.00 g of tert-butyl piperidin-4-ylcarbamate and 20 ml of pyridine was added 0.77 ml of methanesulfonyl chloride, followed by stirring at room temperature for 18 hours. After evaporating the pyridine under reduced pressure, ethyl acetate was added thereto, followed by washing with a 5% aqueous citric acid solution, a saturated aqueous sodium hydrogen carbonate solution, and a saturated aqueous sodium chloride solution. After drying the organic layer over anhydrous magnesium sulfate, the solvent was evaporated, and the obtained solid was washed with diethyl ether to obtain 1.19 g of t-butyl[1-(methylsulfonyl)piperidin-4-yl]carbamate as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

5.00 g (25.0 mmol) of BOC-4-aminopiperidine are dissolved in pyridine (19.8 mL) and cooled in an ice bath. 2.13 mL (27.5 mmol) of methanesulfonyl chloride are added slowly. The reaction is stirred at RT for 16 h. After diluting with water, the reaction is extracted with DCM. Organic layers are washed with water, dried with MgSO4 and filtered. The solvent is removed under reduced pressure to afford 6.30 g of (1-Methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester. Yield: 91%; ESI-MS: 279 [M+H]+
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.